4,4'-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole)
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Overview
Description
4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) is an organic compound with the molecular formula C12H9FN4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 2-fluoro-1,4-phenylenediamine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Perfluoro-1,4-phenylene)bis(1H-pyrazole): Similar structure but with perfluorinated phenylene group.
4,4’-(1,4-Phenylene)bis(1H-pyrazole): Lacks the fluorine atom, leading to different chemical properties.
4,4’-(2-Chloro-1,4-phenylene)bis(1H-pyrazole): Contains a chlorine atom instead of fluorine.
Uniqueness
4,4’-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability .
Properties
Molecular Formula |
C12H9FN4 |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
4-[2-fluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C12H9FN4/c13-12-3-8(9-4-14-15-5-9)1-2-11(12)10-6-16-17-7-10/h1-7H,(H,14,15)(H,16,17) |
InChI Key |
QDSHITMPSQCOGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN=C2)F)C3=CNN=C3 |
Origin of Product |
United States |
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